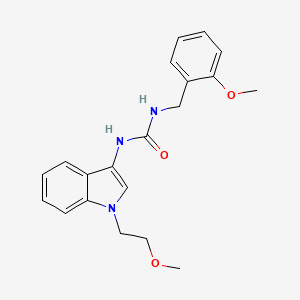
1-(2-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a useful research compound. Its molecular formula is C20H23N3O3 and its molecular weight is 353.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Analysis
- Synthesis of Deuterium-Labeled Derivatives : A study by Liang et al. (2020) discusses the synthesis of a deuterium-labeled derivative of a compound similar to 1-(2-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, known as AR-A014418. This labeled compound can be used as an internal standard for LC–MS analysis in drug absorption and pharmacokinetics studies, highlighting its significance in understanding drug dynamics and metabolism (Liang, Wang, Yan, & Wang, 2020).
Biological Interactions and Applications
- DNA Interaction Studies : Ajloo et al. (2015) investigated the interaction of certain urea derivatives, similar in structure to the compound , with calf-thymus DNA. The findings indicate that these compounds bind to DNA in an intercalative mode, suggesting potential applications in the study of DNA interactions and possibly in the development of therapeutic agents (Ajloo, Shabanpanah, Shafaatian, Ghadamgahi, Alipour, Lashgarbolouki, & Saboury, 2015).
Radiolabeling and Imaging Studies
- Radiolabeling for PET Studies : Vasdev et al. (2005) discuss the radiolabeling of AR-A014418 with carbon-11 for positron emission tomography (PET) studies. Although the specific compound studied was found to have poor brain penetration, this research highlights the potential of similar compounds in neuroimaging and the study of neurological disorders (Vasdev, Garcia, Stableford, Young, Meyer, Houle, & Wilson, 2005).
Chemical Properties and Derivatives
- Synthesis of Ellipticine : Miki et al. (2001) report the synthesis of ellipticine, a compound with anticancer properties, starting from 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride, a compound structurally related to the one . This research shows the utility of such compounds in the synthesis of therapeutically significant molecules (Miki, Hachiken, & Yanase, 2001).
Pharmacological Studies
- Antitumor Activity : Farghaly (2010) synthesized new indole derivatives containing structures similar to the compound of interest and tested them for tumor cell-growth inhibition, indicating the potential of these compounds in cancer research (Farghaly, 2010).
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-[(2-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-25-12-11-23-14-17(16-8-4-5-9-18(16)23)22-20(24)21-13-15-7-3-6-10-19(15)26-2/h3-10,14H,11-13H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUXLMVOACBVHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride](/img/structure/B2867485.png)
![ethyl 4-[(4-chloroanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2867486.png)
![N-(sec-butyl)-2-(2,5-dimethylbenzyl)-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2867487.png)
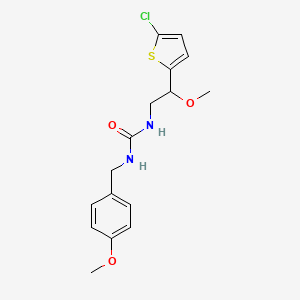
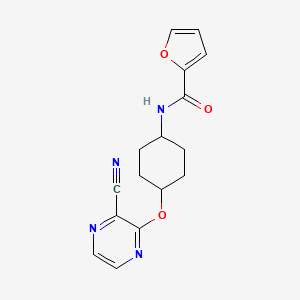
![N-(2,5-dimethoxyphenyl)-2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2867491.png)


![Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B2867496.png)
![1-(4-Fluorophenyl)-3-(2-furyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one](/img/structure/B2867498.png)
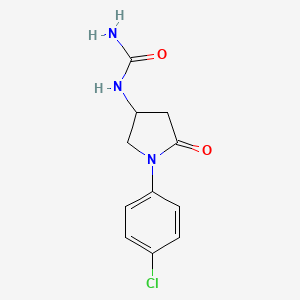
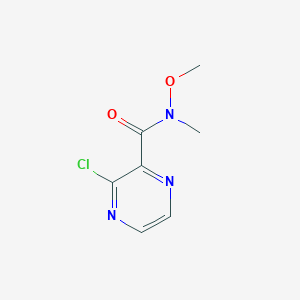
![(E)-[1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylidene][(3-fluorophenyl)methoxy]amine](/img/structure/B2867505.png)
![7-chloro-1-[(3-chlorobenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2867508.png)
